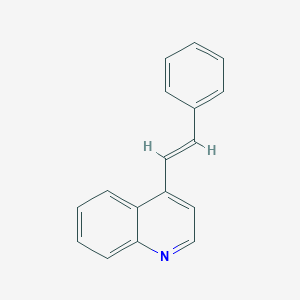
Quinoline, 4-styryl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 4-styryl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of quinoline, which is a heterocyclic organic compound that is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The 4-styryl- derivative of quinoline has been shown to exhibit interesting biological and chemical properties, making it a promising candidate for further research.
作用机制
The mechanism of action of quinoline, 4-styryl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been suggested to inhibit the activity of tubulin, a protein involved in cell division.
生化和生理效应
Quinoline, 4-styryl- has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and alter gene expression. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.
实验室实验的优点和局限性
One advantage of quinoline, 4-styryl- is its relatively simple synthesis method, which allows for large-scale production. Another advantage is its unique properties, which make it a promising candidate for various applications, such as sensing and imaging. However, one limitation is its potential toxicity, which requires careful handling and disposal.
未来方向
There are numerous future directions for research on quinoline, 4-styryl-. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another area of interest is its use as a sensor or imaging agent for the detection of metal ions or other biomolecules. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other fields, such as materials science.
合成方法
The synthesis of quinoline, 4-styryl- can be achieved through a variety of methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction and the Heck reaction. The former method involves the coupling of an arylboronic acid with a 4-bromoquinoline derivative in the presence of a palladium catalyst and a base. The latter method involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst and a base. Both methods have been shown to be effective in producing high yields of the desired product.
科学研究应用
Quinoline, 4-styryl- has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit strong fluorescence in the presence of certain metal ions, such as copper and zinc, making it a promising candidate for the development of sensors and imaging agents.
Another area of research is its potential as an anticancer agent. Quinoline, 4-styryl- has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been suggested to act through the induction of apoptosis, a process of programmed cell death, in cancer cells.
属性
CAS 编号 |
4594-84-7 |
|---|---|
产品名称 |
Quinoline, 4-styryl- |
分子式 |
C17H13N |
分子量 |
231.29 g/mol |
IUPAC 名称 |
4-[(E)-2-phenylethenyl]quinoline |
InChI |
InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-11-15-12-13-18-17-9-5-4-8-16(15)17/h1-13H/b11-10+ |
InChI 键 |
LAAWYSBJZGYHRT-ZHACJKMWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



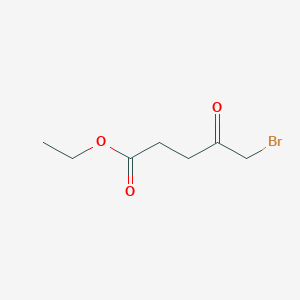
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
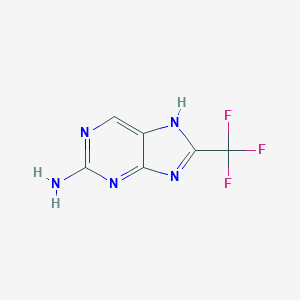
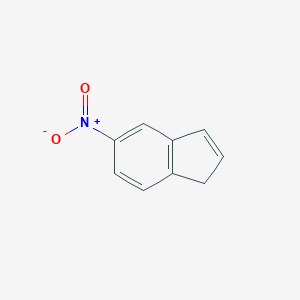
![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)
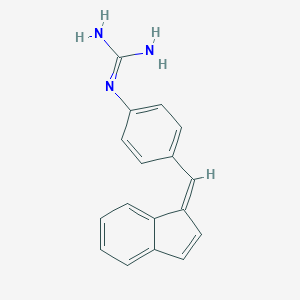
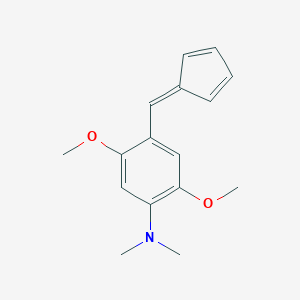
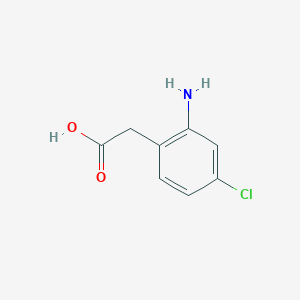
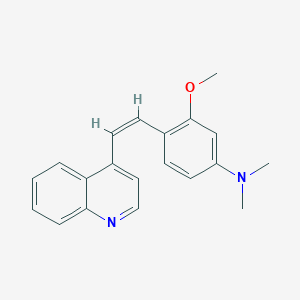
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)
![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)
![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
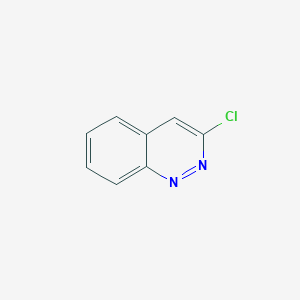
![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)